3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride
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Overview
Description
The compound “3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This compound has an aminoethyl group at the 3-position and a chlorine atom at the 6-position of the benzimidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzimidazole precursor with an appropriate chlorinating agent to introduce the chlorine atom at the 6-position. The 2-aminoethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, which is a fused ring structure consisting of a benzene ring and an imidazole ring . The presence of the chlorine atom and the 2-aminoethyl group would also be key features of the molecular structure.Chemical Reactions Analysis
As a benzimidazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the aminoethyl group could allow for reactions involving the nitrogen atom, such as the formation of amides or amines. The chlorine atom could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its aromaticity and stability. The chlorine atom and the aminoethyl group could influence its polarity, solubility, and reactivity .Scientific Research Applications
Antiviral Research
EN300-26678740 has shown potential in antiviral research due to its structural similarity to other benzimidazole derivatives known for their antiviral properties. Benzimidazoles have been studied for their ability to inhibit viral replication by targeting viral enzymes and proteins . This makes EN300-26678740 a candidate for further investigation in the development of antiviral therapies.
Anticancer Studies
Benzimidazole derivatives, including EN300-26678740, are of interest in anticancer research. These compounds can interfere with microtubule formation, which is crucial for cell division . By disrupting microtubules, EN300-26678740 may inhibit the proliferation of cancer cells, making it a potential candidate for chemotherapy drug development.
Neuroprotective Agents
EN300-26678740 may have applications in neuroprotection due to its structural properties. Benzimidazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis . This suggests that EN300-26678740 could be explored for its potential to prevent or treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O.ClH/c10-6-1-2-8-7(5-6)12-9(14)13(8)4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVGWVNQWZHBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride |
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